molecular formula C9H9NO2 B093574 1-Phenyl-1,2-propanedione-2-oxime CAS No. 119-51-7

1-Phenyl-1,2-propanedione-2-oxime

Cat. No.: B093574
CAS No.: 119-51-7
M. Wt: 163.17 g/mol
InChI Key: YPINLRNGSGGJJT-YFHOEESVSA-N
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Description

1-Phenyl-1,2-propanedione-2-oxime is an organic compound with the molecular formula C9H9NO2. It is known for its distinctive structure, which includes a phenyl group attached to a propanedione backbone with an oxime functional group. This compound is often used in various chemical reactions and has significant applications in scientific research and industry .

Scientific Research Applications

1-Phenyl-1,2-propanedione-2-oxime has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-1,2-propanedione-2-oxime are currently not well-defined in the literature. This compound is a derivative of propanedione, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .

Mode of Action

The mode of action of this compound is not clearly established. As a derivative of propanedione, it may share similar interactions with its targets. The presence of the phenyl group and the oxime moiety could alter its interactions and resulting changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .

Preparation Methods

1-Phenyl-1,2-propanedione-2-oxime can be synthesized through several methods. One common synthetic route involves the reaction of 1-phenyl-1,2-propanedione with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:

Industrial production methods may vary, but they generally follow similar principles, often with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenyl-1,2-propanedione-2-oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The oxime group can participate in substitution reactions, often leading to the formation of new carbon-nitrogen bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-Phenyl-1,2-propanedione-2-oxime can be compared with similar compounds such as:

    2-Hydroxyimino-1-phenylpropanone: Similar structure but different reactivity due to the position of the oxime group.

    α-Isonitrosopropiophenone: Another isomer with distinct chemical properties.

    Propiophenone, isonitroso-: Shares the phenylpropanedione backbone but differs in functional groups.

The uniqueness of this compound lies in its specific reactivity and applications in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Phenyl-1,2-propanedione-2-oxime involves the reaction of benzaldehyde with acetone to form dibenzylideneacetone, which is then reacted with hydroxylamine hydrochloride to yield 1-Phenyl-1,2-propanedione-2-oxime.", "Starting Materials": ["Benzaldehyde", "Acetone", "Hydroxylamine hydrochloride"], "Reaction": ["Step 1: Benzaldehyde is reacted with acetone in the presence of a base catalyst to form dibenzylideneacetone.", "Step 2: Dibenzylideneacetone is then reacted with hydroxylamine hydrochloride in the presence of a base catalyst to yield 1-Phenyl-1,2-propanedione-2-oxime.", "Step 3: The crude product is purified by recrystallization from an appropriate solvent to obtain the final product in pure form."] }

CAS No.

119-51-7

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-1-phenylpropan-1-one

InChI

InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7-

InChI Key

YPINLRNGSGGJJT-YFHOEESVSA-N

Isomeric SMILES

C/C(=N/O)/C(=O)C1=CC=CC=C1

SMILES

CC(=NO)C(=O)C1=CC=CC=C1

Canonical SMILES

CC(=NO)C(=O)C1=CC=CC=C1

melting_point

114.0 °C

119-51-7

Pictograms

Irritant; Environmental Hazard

Synonyms

1-phenyl-1,2-propanedione-2-oxime
alpha-isonitropropiophenone

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propiophenone (0.100 g, 0.746 mmol) was reacted as described for the synthesis of 1-phenyl-butane-1,2-dione 2-oxime and gave the title material (0.103 g, 84%). HPLC 98.7% (220 nm), LCMS (+ESI, M+H+) m/z 279; 1H NMR (400 MHz, methanol-d4) δ (ppm): 2.09 (3H, s), 7.42 (2H, m), 7.55 (1H, m), 7.89 (2H, d, J=7.1 Hz).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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